molecular formula C10H16O B14267823 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane CAS No. 172946-29-1

1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane

Cat. No.: B14267823
CAS No.: 172946-29-1
M. Wt: 152.23 g/mol
InChI Key: GQODUHXHOUXIRW-UHFFFAOYSA-N
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Description

1-Methyl-3-methylidene-9-oxabicyclo[331]nonane is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system This compound is part of the oxabicyclo[33

Preparation Methods

The synthesis of 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

CAS No.

172946-29-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane

InChI

InChI=1S/C10H16O/c1-8-6-9-4-3-5-10(2,7-8)11-9/h9H,1,3-7H2,2H3

InChI Key

GQODUHXHOUXIRW-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(O1)CC(=C)C2

Origin of Product

United States

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